molecular formula C8H8FN3 B170326 4-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 162502-44-5

4-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No.: B170326
CAS No.: 162502-44-5
M. Wt: 165.17 g/mol
InChI Key: QKOXHOSIONDOLA-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-indazol-3-amine is a fluorinated derivative of indazole, a nitrogen-containing heterocyclic compound. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with methylamine, followed by cyclization using a suitable catalyst . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing byproducts and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-Fluoro-1-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    1H-indazole-3-amine: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.

    4-Fluoro-1H-indazole: Similar structure but without the methyl group, affecting its reactivity and applications.

    1-Methyl-1H-indazole-3-amine:

Uniqueness: 4-Fluoro-1-methyl-1H-indazol-3-amine stands out due to its unique combination of a fluorine atom and a methyl group. This structural modification enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXHOSIONDOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570381
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-44-5
Record name 4-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-fluoro-1-methylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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